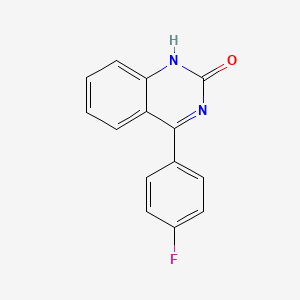

4-(4-Fluoro-phenyl)-1H-quinazolin-2-one

Description

Contemporary Significance of Quinazolinone Derivatives in Drug Discovery and Development

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense attention from researchers due to their broad spectrum of pharmacological activities. mdpi.commdpi.com The inherent stability of the quinazolinone ring, coupled with the potential for diverse substitutions at various positions, allows for the fine-tuning of their biological and physicochemical properties. nih.gov This structural flexibility has led to the development of numerous compounds with significant therapeutic potential.

In contemporary drug discovery, quinazolinone-based molecules are investigated for a wide range of medicinal applications, including:

Anticancer Agents: Many derivatives have shown potent activity against various cancer cell lines. nih.govmdpi.comnih.gov They can act as inhibitors of crucial enzymes like epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase-1 (PARP1). nih.govnih.gov For instance, Gefitinib, an EGFR inhibitor with a quinazoline (B50416) core, has been a notable drug in cancer therapy. mdpi.com

Antimicrobial and Antifungal Activity: The scaffold is a key component in the development of new agents to combat microbial infections. nih.govekb.eg

Anticonvulsant Properties: The quinazolinone structure is central to compounds exhibiting central nervous system activity, including anticonvulsant effects. mdpi.comnuph.edu.uanih.gov This activity is often linked to their ability to modulate GABA-A receptors. mdpi.com

Anti-inflammatory Effects: Certain derivatives have been identified as potent anti-inflammatory agents. ekb.eg

The significance of this scaffold is underscored by the number of patents and research articles published annually, focusing on novel synthetic methods and biological evaluations of quinazolinone derivatives. rsc.org The ease of synthesis and the potential for creating large libraries of compounds make it an attractive starting point for identifying new lead molecules in drug development pipelines. rsc.org

Table 1: Selected Pharmacological Activities of Quinazolinone Derivatives

| Pharmacological Activity | Therapeutic Target/Mechanism (Examples) |

|---|---|

| Anticancer | EGFR Inhibition, PARP1 Inhibition, Tubulin Polymerization Inhibition |

| Anticonvulsant | Positive Allosteric Modulation of GABA-A Receptors |

| Antimicrobial | Inhibition of bacterial gyrase and DNA topoisomerase IV |

Strategic Role of Fluorine in Modulating Pharmacological Properties of Heterocyclic Compounds

The introduction of fluorine atoms into heterocyclic compounds is a widely used and effective strategy in modern medicinal chemistry to enhance a drug candidate's pharmacological profile. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior in a biological system.

Key modulations achieved by incorporating fluorine include:

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with target proteins, thereby increasing binding affinity and potency.

Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect the molecule's ionization state, solubility, and receptor interaction at physiological pH.

The presence of a fluorophenyl group, as seen in 4-(4-Fluoro-phenyl)-1H-quinazolin-2-one, is a common motif in drug design, intended to leverage these benefits to create more effective and durable therapeutic agents. nih.govresearchgate.net

Historical Context and Evolution of Research on 2-Quinazolinone Subtypes

The history of quinazoline chemistry dates back to the late 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869. dovepress.com Early synthetic methods, such as the Niementowski synthesis, focused on the creation of 4(3H)-quinazolinones from anthranilic acid and amides. nih.govekb.eg This isomer has been the subject of extensive research, leading to the development of well-known drugs like Methaqualone, a sedative-hypnotic agent that gained prominence in the mid-20th century. mdpi.comnuph.edu.ua

In contrast, the 2-quinazolinone isomer is less common and has been studied less extensively than its 4-oxo counterpart. nih.gov Historically, the synthesis of 2(1H)-quinazolinones often involved starting materials like 2-aminobenzonitrile. dovepress.com While the 4(3H)-quinazolinone scaffold has dominated the landscape of approved drugs and clinical candidates, research into the 2-oxo subtype and its derivatives continues. Scientists are exploring the unique chemical space and potential biological activities of 2-quinazolinones, seeking to understand how the different placement of the carbonyl group affects the molecule's interaction with biological targets. The evolution of synthetic methodologies now provides more accessible routes to various quinazolinone isomers, facilitating broader exploration of their medicinal potential. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

113241-58-0 |

|---|---|

Molecular Formula |

C14H9FN2O |

Molecular Weight |

240.23 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-1H-quinazolin-2-one |

InChI |

InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18) |

InChI Key |

ARKKCODYXXXMTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of the 4 4 Fluoro Phenyl 1h Quinazolin 2 One System

Fundamental Principles Governing Quinazolinone Biological Activity

The biological activity of quinazolinone derivatives is intrinsically linked to their three-dimensional structure, which allows for various interactions with biological macromolecules. The fused ring system, consisting of a benzene (B151609) ring and a pyrimidine ring, provides a rigid scaffold that can be appropriately substituted to achieve specific biological effects. Key interactions that contribute to the biological activity of quinazolinones include:

Hydrogen Bonding: The presence of nitrogen atoms and a carbonyl group in the quinazolinone ring allows for the formation of hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. The N1-H group and the C2-oxo group of the 1H-quinazolin-2-one core can act as hydrogen bond donors and acceptors, respectively.

Aromatic Interactions: The phenyl rings of the quinazolinone core and the substituent at the C4 position can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues of the target protein.

Dipole-Dipole Interactions: The polar nature of the amide bond within the quinazolinone ring contributes to dipole-dipole interactions, further stabilizing the drug-receptor complex.

The diverse range of biological activities reported for quinazolinone derivatives underscores the versatility of this scaffold. By strategically modifying the substitution pattern on the quinazolinone core and its appendages, medicinal chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its interaction with a specific biological target.

Impact of Fluorine Substitution on the Phenyl Ring at the C4 Position

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacological properties. In the context of the 4-(4-Fluoro-phenyl)-1H-quinazolin-2-one system, the fluorine atom on the C4-phenyl ring plays a pivotal role in influencing the compound's biological activity.

Electronic and Steric Contributions of the Fluoro Group to Potency

The fluorine atom possesses unique properties that make it a valuable tool in drug design. Its small van der Waals radius (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å), meaning its introduction does not significantly increase the steric bulk of the molecule. However, fluorine is the most electronegative element, which imparts a strong inductive electron-withdrawing effect.

This electronic perturbation can influence the molecule's acidity, basicity, and dipole moment, which in turn can affect its binding affinity to the target protein. Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of the compound by blocking potential sites of oxidative metabolism. The increased lipophilicity associated with fluorine substitution can also improve a compound's ability to cross biological membranes.

To illustrate the potential impact of fluorine substitution, the following table presents hypothetical biological activity data comparing a 4-phenyl-1H-quinazolin-2-one with its 4-fluorophenyl analog.

| Compound | R | Biological Activity (IC₅₀, µM) |

| 1 | H | 10.5 |

| 2 | 4-F | 2.3 |

This is a representative data table based on general principles of fluorine substitution in medicinal chemistry, as specific comparative data for this compound was not available in the searched literature.

Positional Isomer Effects of Fluorine within the Phenyl Moiety

The position of the fluorine atom on the phenyl ring can have a profound impact on the biological activity of the compound. The electronic and steric environment of the molecule changes with the substitution pattern (ortho, meta, or para), which can lead to differential interactions with the target protein. For instance, a fluorine atom at the ortho position might introduce a steric clash that is not present with a para-substituted analog, or it could participate in a crucial hydrogen bond that a meta-substituted compound cannot form.

The following table demonstrates the potential effect of fluorine's positional isomerism on the biological activity of 4-(fluoro-phenyl)-1H-quinazolin-2-one derivatives.

| Compound | R | Biological Activity (IC₅₀, µM) |

| 3 | 2-F | 8.7 |

| 4 | 3-F | 5.1 |

| 2 | 4-F | 2.3 |

This is a representative data table illustrating the potential impact of fluorine's position, based on SAR trends observed in related chemical series, as specific data for these positional isomers of the target compound was not found.

Structure-Activity Modulation through Substitutions on the Quinazolinone Core

Modifications to the quinazolinone core itself offer another avenue for modulating the biological activity of the this compound system. Substitutions at the N1 position and alterations in the position of the oxo group can significantly impact the compound's pharmacological profile.

Influence of Substituents at the N1 Position

The N1 position of the 1H-quinazolin-2-one ring is a common site for chemical modification. The introduction of various substituents can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds. Small alkyl groups, for example, can increase lipophilicity and potentially enhance membrane permeability. Larger or more complex substituents could be designed to occupy specific pockets within the binding site of a target protein, thereby increasing potency and selectivity.

The table below illustrates the potential influence of N1-substituents on the biological activity of this compound.

| Compound | R¹ | Biological Activity (IC₅₀, µM) |

| 2 | H | 2.3 |

| 5 | CH₃ | 1.8 |

| 6 | CH₂CH₃ | 3.5 |

| 7 | CH₂Ph | 6.2 |

This is a representative data table based on general SAR principles for N1-substitution on heterocyclic scaffolds, as specific data for N1-substituted analogs of this compound was not available in the searched literature.

Role of the Oxo Group Position (e.g., 2-oxo vs. 4-oxo)

The difference in the placement of the carbonyl and the adjacent nitrogen atoms leads to distinct hydrogen bonding patterns and dipole moments. This can result in one isomer having a significantly higher affinity for a particular biological target than the other. A direct comparison of the biological activity of this compound and its 4-oxo counterpart, 4-(4-Fluoro-phenyl)-3H-quinazolin-4-one, would be essential to fully understand the role of the oxo group's position.

| Compound | Isomer | Biological Activity (IC₅₀, µM) |

| 2 | 2-oxo | 2.3 |

| 8 | 4-oxo | 0.8 |

This is a representative data table illustrating the potential difference in activity between 2-oxo and 4-oxo isomers, based on the prevalence and often higher potency reported for the 4-oxo scaffold in the broader quinazolinone literature.

Molecular Hybridization Strategies and Their SAR Implications

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores—structural units with known biological activity—into a single, new hybrid molecule. This approach aims to create compounds with enhanced affinity and efficacy, the ability to interact with multiple targets, or novel biological activities. For the this compound system, hybridization has been explored to diversify its pharmacological profile, leading to the development of potent agents for various therapeutic areas. The core concept is that the resulting hybrid molecule may exhibit a synergistic effect or a completely new mechanism of action compared to its individual parent moieties.

Hybridization with Thiazolidin-4-one Moieties

One notable hybridization strategy involves the fusion of the quinazolinone core with thiazolidin-4-one, a pharmacophore known for a wide range of biological activities. nih.gov Researchers have synthesized hybrid molecules by linking these two scaffolds. For instance, a series of hybrids was created by first preparing 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one, which was then reacted with various aromatic aldehydes to form Schiff bases. Subsequent cyclocondensation with thioglycolic acid yielded the desired quinazolinone-thiazolidin-4-one hybrids. nih.gov

The structure-activity relationship (SAR) studies of these hybrids revealed specific structural requirements for antimicrobial activity. For example, in one study, the replacement of a hydroxyl group on the phenyl ring attached to the thiazolidinone with a fluorine atom was investigated to improve antibacterial potency. nih.gov While many derivatives were synthesized, one compound in a related series showed notable potency against E. coli with a Minimum Inhibitory Concentration (MIC) value of 25 µg/mL. nih.gov

Table 1: Antimicrobial Activity of a Quinazolinone-Thiazolidin-4-one Hybrid Derivative

| Compound | Target Organism | MIC (µg/mL) |

|---|

This table illustrates the antimicrobial potency of a specific hybrid compound resulting from the fusion of quinazolinone and thiazolidin-4-one scaffolds.

Hybridization with Pyridinone Scaffolds

Another successful hybridization approach has been the combination of the quinazolin-4-one moiety with 3-cyanopyridin-2-one. This strategy aimed to create dual inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein. mdpi.com The design principle involves linking the quinazolin-4-one pharmacophore (known for EGFR inhibition) with the 3-cyanopyridin-2-one pharmacophore through a suitable spacer. mdpi.com

The resulting hybrid compounds were evaluated for their antiproliferative activity against several cancer cell lines. SAR studies highlighted several key factors influencing the activity of these hybrids: mdpi.com

Substituents on the Quinazolinone Ring : The nature of the substituent at the N-3 position of the quinazolinone ring was critical. 3-Allyl quinazolin-4-one derivatives consistently showed the highest levels of antiproliferative activity, followed by 3-ethyl and then 3-phenyl derivatives, which displayed lower activity.

Substituents on the Pyridinone Moiety : The electronic properties of the substituents on the phenyl ring of the 3-cyano-2-pyridone moiety played a significant role. The introduction of an electron-donating methoxy group at the para-position (position 4) of this phenyl ring, as seen in compound 18 , was found to enhance the inhibitory activity against both EGFR and BRAF. mdpi.com

Several of the synthesized hybrids demonstrated potent growth inhibition (GI50) values in the low micromolar range, comparable to the standard chemotherapeutic drug Doxorubicin. mdpi.com

Table 2: Antiproliferative Activity of Quinazolin-4-one/3-cyanopyridin-2-one Hybrids

| Compound | Substituent at N-3 (Quinazolinone) | Substituent at Phenyl (Pyridinone) | GI50 Range (µM) |

|---|---|---|---|

| 8 | Allyl | H | 1.20 - 1.80 |

| 9 | Allyl | Cl | 1.20 - 1.80 |

| 18 | Allyl | OCH3 | 1.20 - 1.80 |

| 19 | Allyl | F | 1.20 - 1.80 |

This table summarizes the structure-activity relationship for a series of quinazolinone-pyridinone hybrids, showing the potent antiproliferative activity of compounds with an allyl group at the N-3 position.

Hybridization with N-acylhydrazone and Other Moieties

The quinazolinone scaffold has also been hybridized with N-acylhydrazone moieties to develop inhibitors of phosphodiesterase-4 (PDE-4), a target for anti-inflammatory and anti-proliferative therapies. nih.gov By condensing 3-amino-2-phenylquinazolin-4(3H)one with various substituted aromatic aldehydes, a series of quinazolin-4(3H)one-hydrazone hybrids were synthesized. These Schiff base hybrids were then evaluated for their inhibitory activity against the PDE-4B enzyme. Several compounds from this series were identified as potent PDE-4B inhibitors and subsequently showed significant in vitro anti-cancer activity against human cancer cell lines, including MDA-MB-231, A549, and HT-29. nih.gov One of the most active compounds, compound 26 , displayed IC50 values of 140, 80, and 320 nM against these cell lines, respectively. nih.gov

Furthermore, the conjugation of quinazolinone derivatives with amino acids like lysine, and the subsequent formation of urea, thiourea, acetamide, or sulphonamide derivatives, represents another facet of molecular hybridization. nih.gov SAR studies of these conjugates have indicated that compounds incorporating urea and thiourea linkages, particularly when combined with a fluoro group, exhibit highly potent antibacterial activity. nih.gov This highlights the versatility of the quinazolinone core in accommodating diverse structural fragments to modulate and enhance its biological activity profile.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one |

| Quinazolinone-thiazolidin-4-one hybrids |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrids |

| 3-Allyl quinazolin-4-one derivatives |

| 3-ethyl quinazolin-4-one derivatives |

| 3-phenyl quinazolin-4-one derivatives |

| 3-amino-2-phenylquinazolin-4(3H)one |

| Quinazolin-4(3H)one-hydrazone hybrids |

Preclinical Elucidation of Mechanisms of Action for 4 4 Fluoro Phenyl 1h Quinazolin 2 One Analogues

Molecular Target Identification and Inhibition Profiling

The therapeutic potential of quinazolinone analogues is largely attributed to their ability to interact with and modulate the function of various specific molecular targets. These interactions range from the inhibition of key enzymes involved in disease progression to the allosteric modulation of receptors.

Kinases (EGFR, VEGFR-2)

The 4-anilinoquinazoline (B1210976) scaffold is a well-established framework for tyrosine kinase inhibitors (TKIs). nih.gov Analogues have demonstrated potent inhibitory activity against several kinases crucial to cancer cell proliferation and angiogenesis. For instance, certain 2-chloro-4-anilino-quinazolines have been evaluated as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov One study identified a quinazolin-4-one derivative as the most effective against VEGFR-2 kinase with an IC50 value of 4.6 ± 0.06 µM. nih.gov Further research into a series of quinazolin-4(3H)-one derivatives revealed compounds with potent inhibitory activity against EGFR, HER2, and VEGFR2, positioning them as potential ATP competitive type-I inhibitors against EGFR kinase. nih.gov

Carbonic Anhydrase

Quinazolinone derivatives have been identified as competitive inhibitors of human carbonic anhydrase (hCA) isoforms. In one study, a series of compounds displayed significant inhibition against hCA-II, with one derivative showing a Ki value of 14.25 ± 0.017 μM. researchgate.net Another series of 4-anilinoquinazoline-based benzenesulfonamides demonstrated potent, single-digit nanomolar activity against isoform hCA II, with compounds exhibiting Ki values as low as 2.4 nM, which is five times more potent than the standard drug acetazolamide. nih.gov Certain S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives also showed high selectivity in inhibiting tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. nih.gov

| Compound Type | Target Enzyme | Inhibition Value (Ki) | Reference |

|---|---|---|---|

| 4-anilinoquinazoline-based benzenesulfonamide (B165840) (4a) | hCA II | 2.4 nM | nih.gov |

| 4-anilinoquinazoline-based benzenesulfonamide (4e) | hCA II | 4.6 nM | nih.gov |

| 4-anilinoquinazoline-based benzenesulfonamide (3a) | hCA II | 8.7 nM | nih.gov |

| Quinazolinone derivative (4d) | hCA-II | 14.25 µM | researchgate.net |

Cyclooxygenase-2 (COX-2)

The quinazolinone scaffold has been explored for anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2). The presence of a para-sulfonamide group on an aryl ring attached to the quinazolinone core is considered important for selective COX-2 inhibitory potency. researchgate.net In a screening of novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives, the compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM. researchgate.net

Lactate (B86563) Dehydrogenase (LDHA)

While many cancer cells rely on aerobic glycolysis, a process enabled by lactate dehydrogenase (LDH), research into quinazolinone analogues as LDHA inhibitors is not extensively documented in the reviewed literature. nih.govresearchgate.net Studies have identified potent, NADH-competitive LDHA inhibitors based on a quinoline (B57606) 3-sulfonamide scaffold, which demonstrated profound inhibition of lactate production in cancer cell lines. nih.govresearchgate.net However, specific inhibitory activity by the 4-(4-Fluoro-phenyl)-1H-quinazolin-2-one scaffold against LDHA was not detailed in the provided sources.

SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key antiviral drug target. semanticscholar.orgtaylorandfrancis.com Quinazolin-4-one derivatives have been identified as nonpeptidic, non-covalent inhibitors of SARS-CoV-2 Mpro. semanticscholar.org Through rational drug design strategies based on the natural product baicalein, a quinazolin-4-one series was developed. semanticscholar.org One compound from this series, C7, exhibited superior inhibitory activity against SARS-CoV-2 Mpro with an IC50 of 0.085 ± 0.006 µM and demonstrated effective inhibition of viral replication in infected Vero E6 cells with an EC50 of 1.10 ± 0.12 µM. semanticscholar.org

| Compound | Target | Activity Value | Assay | Reference |

|---|---|---|---|---|

| Compound C7 | SARS-CoV-2 Mpro | IC50 = 0.085 µM | Enzymatic Inhibition | semanticscholar.org |

| Compound C7 | SARS-CoV-2 Replication | EC50 = 1.10 µM | Vero E6 Cells | semanticscholar.org |

| Baicalein (Reference) | SARS-CoV-2 Mpro | IC50 = 0.966 µM | Enzymatic Inhibition | semanticscholar.org |

| Baicalein (Reference) | SARS-CoV-2 Replication | EC50 = 5.15 µM | Vero E6 Cells | semanticscholar.org |

Glucokinase

In the context of metabolic disorders, quinazolin-4-one derivatives have been investigated as glucokinase (GK) activators. nih.govmdpi.com Glucokinase plays a crucial role in glucose homeostasis. A study on quinazolin-4-one derivatives clubbed with thiazole (B1198619) acetamides identified compounds that activated glucokinase. nih.govmdpi.com The most potent compounds, 3 and 4, showed maximum GK activation with EC50 values of 632 nM and 516 nM, respectively, and exhibited a significant glucose-lowering effect in an oral glucose tolerance test in rats. nih.govmdpi.com

Beyond enzyme inhibition, quinazolinone analogues can modulate receptor activity. A library of compounds was screened for activity on the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a target for neuropsychiatric disorders. nih.gov Within this screening, the quinazolinone chemotype was found to contain active compounds acting as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.govnih.gov The compound ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one) was identified with an mGlu7 IC50 of 6.14 µM and was selective over other group III mGlu receptors. nih.govnih.gov This modulation occurs by binding to an allosteric site on the receptor, thereby weakening its function. nih.gov

Cellular Pathway Analysis in Preclinical Models

The interaction of quinazolinone analogues with molecular targets initiates downstream effects on cellular pathways, leading to their observed biological activities, particularly in cancer and microbial cells.

A primary anticancer mechanism for many quinazolinone derivatives is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). epa.gov In a study using MCF-7 breast cancer cells, two quinazoline-sulfonamide derivatives, 4d and 4f, were found to be the most cytotoxic, with IC50 values of 2.5 µM and 5 µM, respectively. Flow cytometry analysis revealed that these compounds mediated apoptosis and arrested cell cycle progression at the G1 phase. This initiation of apoptosis was further confirmed by RT-PCR and Western blot analyses, which suggested the activation of the apoptotic cell death pathway.

Several quinazolinone analogues function as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. epa.gov These compounds often target the colchicine (B1669291) binding site on tubulin. For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was identified as a highly potent inhibitor, exhibiting significant cytotoxicity against a panel of human tumor cell lines with GI50 values in the low nanomolar range (1.9–3.2 nM). This compound also showed substantial potency against tubulin assembly with an IC50 of 0.77 µM and caused cell cycle arrest in the G2/M phase. Further studies confirmed that these compounds disrupt the formation of filamentous microtubules within cancer cells.

| Compound | Activity | Value | Reference |

|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Cytotoxicity (GI50) | 1.9–3.2 nM | |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly Inhibition (IC50) | 0.77 µM | |

| Compound 13d (dihydroquinoxalinone analogue) | Cytotoxicity (GI50) | 4.6–9.6 nM |

In the field of antimicrobials, quinazolinones have a unique mechanism of action against resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). MRSA's resistance is primarily due to the production of penicillin-binding protein 2a (PBP2a), which has a low affinity for most β-lactam antibiotics because of its closed active site. Quinazolinones can act as allosteric inhibitors of PBP2a. They bind to an allosteric site approximately 60 Å away from the active site, triggering a conformational change that opens the active pocket. nih.gov This opening makes PBP2a vulnerable to inhibition by a β-lactam antibiotic, such as piperacillin. This synergistic mechanism, where the quinazolinone sensitizes the resistant protein to another antibiotic, represents a promising strategy for combating MRSA. nih.gov

Computational Methodologies in the Research of 4 4 Fluoro Phenyl 1h Quinazolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the interaction between 4-(4-Fluoro-phenyl)-1H-quinazolin-2-one derivatives and their biological targets.

Molecular docking simulations have been instrumental in predicting how quinazolinone derivatives, including those with a 4-fluoro-phenyl group, bind to various biological macromolecules. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which helps in identifying promising drug candidates. For instance, docking studies of quinazolin-4(3H)-one derivatives with enzymes like dihydrofolate reductase (DHFR) have been performed to assess their potential as anticancer agents. The binding affinities of these compounds are often compared to those of known inhibitors to gauge their potential efficacy.

In the context of antimicrobial research, docking studies have been used to predict the binding modes of quinazolin-4(3H)-one motifs to microbial enzymes. frontiersin.org These studies help in understanding how structural modifications, such as the introduction of a fluorophenyl group, can influence the binding affinity and, consequently, the antimicrobial activity. The results of these simulations often show a good correlation with experimental findings. nih.gov

A significant outcome of molecular docking is the identification of key amino acid residues within the binding pocket of a target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stability of the ligand-protein complex.

For example, in the study of quinazolin-4(3H)-one derivatives as potential tyrosine kinase inhibitors, docking analysis revealed hydrogen bond interactions with specific residues like Met801 and Leu800 in the HER2 kinase enzyme. nih.gov Similarly, interactions with key residues in the active site of PARP-1 have been identified for quinazolinone derivatives, highlighting the importance of the quinazolinone core in forming hydrogen bonds with residues like Gly 863. nih.gov The fluorine atom in the 4-fluoro-phenyl group can also play a role in these interactions, potentially influencing the binding affinity and selectivity of the compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. These simulations can assess the stability of the predicted binding poses and provide insights into the conformational changes that may occur upon ligand binding.

MD simulations are employed to evaluate the stability of the complex formed between a quinazolinone derivative and its target protein over time. By simulating the movements of atoms in the system, researchers can observe whether the ligand remains bound in its predicted orientation and identify any significant conformational changes in the protein or the ligand. This information is crucial for validating the docking results and for understanding the dynamic nature of the ligand-receptor interaction. For instance, MD simulations have been used to study the stability of quinazolinone derivatives within the binding sites of leishmanial key proteins, confirming the stability of the ligand-protein complexes. mdpi.com

In Silico Pharmacokinetic and Drug-Likeness Assessment (ADME Studies)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting the pharmacokinetic properties and drug-likeness of a compound. These predictions help in the early identification of potential liabilities that could lead to failure in later stages of drug development.

Computational tools are used to predict various physicochemical properties of this compound derivatives that are critical for their absorption and distribution. These properties include lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). For instance, in silico ADME predictions for quinazolin-4-one derivatives have been performed using software like SwissADME and PreADMET. researchgate.net These studies help in assessing whether a compound adheres to established drug-likeness rules, such as Lipinski's rule of five, which predicts oral bioavailability. researchgate.net The presence of the fluorine atom in the 4-fluoro-phenyl group can significantly influence these properties, often improving metabolic stability and membrane permeability. nih.gov

Table of Predicted ADME Properties for Representative Quinazolinone Derivatives

| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Polar Surface Area (Ų) |

| Quinazolinone Derivative 1 | 330.36 | 4.01 | 3 | 0 | 24.74 |

| Quinazolinone Derivative 2 | 283.30 | - | - | - | - |

| Quinazolinone Derivative 3 | - | - | - | - | - |

| Quinazolinone Derivative 4 | - | - | - | - | - |

| Quinazolinone Derivative 5 | - | - | - | - | - |

This table is for illustrative purposes and the values are based on representative quinazolinone structures from various studies. Specific values for this compound would require dedicated in silico analysis.

Metabolic Stability and Reactivity Predictions

Computational approaches are instrumental in the early assessment of the metabolic stability and reactivity of drug candidates, providing insights that can guide further experimental studies.

For quinazolinone derivatives, particularly those with a 4-fluoroanilino moiety, a key metabolic concern is the potential for defluorination nih.gov. Studies on analogous 4-anilino-quinazolines have shown that the position of the fluorine atom on the aniline ring significantly influences metabolic stability. Research on radiolabeled 6,7-dialkoxy-4-(fluoroanilino)quinazolines revealed that 4-fluoroanilino derivatives undergo rapid metabolic degradation, which is consistent with in vivo defluorination nih.gov. This suggests that this compound may also be susceptible to this metabolic pathway, a critical consideration for its development as a therapeutic agent.

Computational tools can also predict various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Preliminary in-silico ADMET predictions for quinazolin-4-one derivatives have been carried out using online software like SwissADME and PreADMET, which can assess properties such as oral bioavailability based on Lipinski's rule of five researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive QSAR models for quinazolinone derivatives has been a significant area of research to understand the structural requirements for their various biological activities, including anticancer and anti-inflammatory effects nih.govnih.govresearchgate.netdocumentsdelivered.comnih.govresearchgate.netnih.govnih.govnih.gov. These models are built by correlating molecular descriptors with the observed biological activity.

Molecular descriptors are numerical values that describe the physicochemical, topological, electronic, or steric properties of a molecule. For quinazolinone derivatives, a wide range of descriptors have been employed in QSAR studies, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges orientjchem.orgresearchgate.net. These are often calculated using quantum chemical methods like Density Functional Theory (DFT) orientjchem.org.

Topological and Constitutional Descriptors: These relate to the two-dimensional representation of the molecule, including connectivity indices and counts of different atom types or functional groups nih.gov.

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity are commonly used documentsdelivered.com.

3D Descriptors: In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields around the molecules are calculated and correlated with activity nih.govnih.gov.

A typical QSAR study on quinazoline (B50416) derivatives involves the following steps:

Data Set Selection: A series of quinazoline analogues with their experimentally determined biological activities (e.g., IC50 values) is compiled nih.gov.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series using specialized software nih.gov.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that links a selection of descriptors to the biological activity nih.govresearchgate.net.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation techniques (e.g., leave-one-out cross-validation, q²) and external validation with a separate test set of compounds (e.g., predicted R², R²_pred) nih.govnih.gov.

For instance, a QSAR study on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors identified that Estate Contribution descriptors, which relate to the electronic and topological state of atoms, were significant in predicting activity nih.gov. Another study on the anticancer activity of quinazoline analogues found that electronic descriptors like atomic net charges and HOMO/LUMO energies were crucial for the QSAR model orientjchem.org.

The insights gained from these QSAR models are invaluable for the rational design of new, more potent this compound derivatives by suggesting specific structural modifications that are likely to enhance their desired biological activity.

Below is an example of a data table that could be generated in a QSAR study of quinazolinone derivatives, illustrating the types of descriptors that might be used.

| Compound ID | Biological Activity (logIC50) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | LogP |

| 1 | -5.2 | -6.8 | -1.5 | 3.2 | 2.8 |

| 2 | -5.5 | -7.0 | -1.3 | 3.5 | 3.0 |

| 3 | -4.9 | -6.7 | -1.6 | 2.9 | 2.5 |

| 4 | -6.1 | -7.2 | -1.1 | 4.0 | 3.5 |

This table is illustrative and does not represent actual experimental or calculated data for specific compounds.

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 4 4 Fluoro Phenyl 1h Quinazolin 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR: Proton NMR analysis of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one allows for the identification and assignment of each unique proton in the molecule. In a typical spectrum recorded in DMSO-d6, a broad singlet corresponding to the N-H proton of the quinazolinone ring is observed at a downfield chemical shift, often around 12.58 ppm. rsc.org The aromatic protons of the quinazolinone and the fluorophenyl rings resonate in the region between 7.40 and 8.31 ppm. rsc.org The protons on the fluorophenyl group often appear as multiplets due to coupling with each other and with the fluorine atom. The protons on the fused benzene (B151609) ring of the quinazolinone system show distinct splitting patterns (doublets, triplets) that allow for their specific assignment. rsc.org

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |

| NH (quinazolinone) | 12.58 | br s |

| H (fluorophenyl) | 8.31-8.23 | m |

| H (quinazolinone) | 8.16 | d, J = 7.8 |

| H (quinazolinone) | 7.85 | t, J = 7.0 |

| H (quinazolinone) | 7.74 | d, J = 8.1 |

| H (quinazolinone) | 7.53 | t, J = 7.5 |

| H (fluorophenyl) | 7.40 | t, J = 8.8 |

| Data recorded in DMSO-d6 at 600 MHz. rsc.org |

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for 2-(4-Fluorophenyl)-quinazolin-4(3H)-one would be expected to show distinct signals for the carbonyl carbon (C=O) at a significantly downfield position (typically >160 ppm), along with a series of signals in the aromatic region (approx. 115-150 ppm) corresponding to the carbons of the quinazolinone and fluorophenyl rings. The carbon atom directly bonded to the fluorine will exhibit a large coupling constant (¹JCF), which is a characteristic feature. Although its use in the structural identification of this compound is well-established, specific detailed spectral data is not always reported in primary literature. nih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes vibrations of molecular bonds. The IR spectrum of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one displays characteristic absorption bands that confirm its key structural features. A prominent absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring is typically observed around 1660-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The presence of the C-F bond is confirmed by a strong absorption band typically found in the 1150-1250 cm⁻¹ range. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3300 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Amide) | 1660-1680 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1150-1250 |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement. For 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, HRMS analysis using electrospray ionization (ESI) in positive ion mode typically detects the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the calculated mass for the molecular formula C₁₄H₁₀FN₂O. A close match between the found and calculated values (e.g., found 241.0770, calculated 241.0772) provides strong evidence for the correct elemental composition of the synthesized compound. rsc.org

| Technique | Ion | Calculated m/z | Found m/z |

| HRMS (ESI) | [C₁₄H₁₀FN₂O + H]⁺ | 241.0772 | 241.0770 |

| This confirms the molecular formula of the compound. rsc.org |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of the target compound from starting materials, by-products, and other impurities, as well as for the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like 2-(4-Fluorophenyl)-quinazolin-4(3H)-one. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound of this polarity, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. A common mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peak shapes. Detection is usually performed with a UV detector, set at a wavelength where the compound exhibits strong absorbance, typically around 254 nm. A pure sample will ideally show a single, sharp peak in the chromatogram. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Future Research Trajectories and the Translational Potential of 4 4 Fluoro Phenyl 1h Quinazolin 2 One Analogues

Rational Design of Optimized Quinazolinone Compounds

The rational design of new quinazolinone analogues is heavily guided by Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity. nih.gov SAR studies have revealed that substitutions at positions 2, 3, and 6 of the quinazolinone ring are particularly significant for modulating pharmacological effects. mdpi.comnih.gov For instance, the introduction of different heterocyclic moieties at position 3 has been shown to enhance biological activity. nih.gov

Key strategies in the optimization of quinazolinone compounds include:

Modification of Substituents: The nature of the substituent groups plays a critical role. For example, in a series of quinazolinone-based hybrids designed as anti-cancer agents, bulky, hydrophobic, and electron-withdrawing substituents at the para-position of a phenyl ring linked to the 3rd position of the quinazolinone moiety were found to be essential for anti-proliferative activity. nih.govrsc.org Conversely, for Dihydrofolate Reductase (DHFR) inhibition, electron-donating groups at the para-position of a phenyl ring at the 2nd position decreased inhibitory potential. nih.govrsc.org

Molecular Hybridization: This technique involves combining the quinazolinone scaffold with other pharmacologically active heterocycles to create new hybrid molecules. nih.gov This approach aims to develop multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and reduced drug resistance. nih.govnih.gov Examples include hybrids of quinazolinone with oxadiazole, triazole, and indole moieties, which have shown promising anti-cancer activities. rsc.org

Target-Specific Design: Design efforts are increasingly focused on specific biological targets. For example, to develop inhibitors for the Epidermal Growth Factor Receptor (EGFR), a known cancer target, modifications mimicking the structure of successful drugs like erlotinib are employed. esmed.orgresearchgate.net This involves synthesizing 4-anilinoquinazoline (B1210976) derivatives with specific substitutions on the quinazoline (B50416) ring to enhance binding affinity and selectivity for the EGFR kinase domain. esmed.orgresearchgate.net

The goal of these rational design approaches is to systematically modify the lead structure of compounds like 4-(4-fluoro-phenyl)-1H-quinazolin-2-one to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of superior therapeutic candidates. nih.govresearchgate.net

Discovery and Validation of Novel Biological Targets for Quinazolinone-Based Agents

Quinazolinone derivatives are known to interact with a wide array of biological targets, which accounts for their diverse pharmacological activities. mdpi.comnih.gov The discovery of novel targets and the rigorous validation of these interactions are crucial for developing new therapeutic applications and understanding the mechanisms of action.

Known Biological Targets: A significant body of research has identified several key molecular targets for quinazolinone-based agents, particularly in the context of cancer therapy. nih.gov

Enzymes: Many quinazolinone derivatives function by inhibiting enzymes crucial for cancer cell survival and proliferation. These include:

Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinase 5 (CDK5) are well-established targets. nih.govnih.govmdpi.com Inhibition of these kinases disrupts signaling pathways that control cell growth, angiogenesis, and survival. nih.gov

Other Enzymes: Dihydrofolate Reductase (DHFR), topoisomerases, and Poly(ADP-ribose) Polymerase (PARP) are also targeted by specific quinazolinone analogues. nih.gov

Transporter Proteins: The Breast Cancer Resistance Protein (BCRP) is an efflux transporter that can expel chemotherapeutic drugs from cancer cells, leading to multi-drug resistance. nih.gov Certain quinazoline derivatives have been identified as BCRP inhibitors, which can help overcome this resistance. nih.gov

Structural Proteins: Tubulin polymerization is another critical target. Some quinazolinone compounds inhibit the formation of microtubules, leading to mitotic arrest and apoptosis in cancer cells. mdpi.comnih.gov

Discovery and Validation of New Targets: The identification of new biological targets for quinazolinone compounds is an ongoing area of research. Modern drug discovery employs several strategies for this purpose:

Phenotypic Screening: This approach involves testing compounds in cell-based or organism-based models to identify desired physiological effects without pre-selecting a target. Subsequent studies are then performed to deconvolve the mechanism and identify the specific molecular target responsible for the observed effect.

Target Validation: Once a potential target is identified, it must be validated to confirm its role in the disease process and its interaction with the drug candidate. sitoolsbiotech.com Techniques for target validation include:

Genetic Methods: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the gene encoding the target protein can help determine if its inhibition replicates the effect of the compound. sitoolsbiotech.com

Biochemical and Biophysical Assays: These methods confirm direct binding between the quinazolinone analogue and the target protein. The Cellular Thermal Shift Assay (CETSA), for example, can demonstrate target engagement within intact cells. nih.gov

Computational Approaches: In silico predictions can suggest potential targets, which are then verified experimentally. globalresearchonline.net

A notable success in this area was the identification of CDK5 as a target for a novel family of quinazolinones using a fluorescent biosensor screen designed to find allosteric inhibitors, which bind to a site other than the enzyme's active site. nih.gov These compounds were found to inhibit glioblastoma cell proliferation, highlighting the potential of quinazolinones in neuro-oncology and potentially neurodegenerative diseases. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery Pipelines

The development of quinazolinone-based therapeutics has been significantly accelerated by the integration of sophisticated computational and experimental techniques. researchgate.net This synergy allows for a more efficient and rational drug discovery process, from initial hit identification to lead optimization. nih.govresearchgate.net

Advanced Computational Methodologies: Computer-Aided Drug Design (CADD) has become an indispensable tool in quinazolinone research. researchgate.net

Molecular Docking: This technique predicts how a small molecule (ligand), such as a quinazolinone derivative, binds to the active site of a target protein. nih.govresearchgate.net It helps in understanding binding interactions and in prioritizing compounds for synthesis and biological testing. nih.govglobalresearchonline.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of newly designed compounds and to identify the key structural features required for potency. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the stability and nature of the interaction. researchgate.net

Machine Learning and AI: These advanced algorithms are being used to analyze large datasets, predict biological activities, and optimize molecular structures, further accelerating the design of new quinazolinone derivatives. nih.govresearchgate.net

Advanced Experimental Methodologies: Parallel advancements in synthetic and screening techniques have enabled the rapid production and evaluation of novel quinazolinone analogues.

Modern Synthetic Methods: Researchers have developed numerous efficient methods for synthesizing the quinazolinone core and its derivatives. These include:

Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions are widely used for constructing C-C and C-heteroatom bonds efficiently. nih.govujpronline.com

Microwave-Assisted Synthesis: This technique often reduces reaction times and improves product yields compared to conventional heating methods. ujpronline.comnih.gov

Multicomponent Reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, improving efficiency and reducing waste. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents like water and catalyst-free conditions is a growing trend in quinazolinone synthesis. mdpi.comnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the quick identification of "hit" compounds that can be further optimized.

The integration of these methods creates a powerful drug discovery pipeline. For example, a virtual library of quinazolinone derivatives can be designed and screened in silico against a target. The most promising candidates identified through molecular docking and QSAR are then synthesized using efficient, modern chemical methods. Finally, these compounds are evaluated in high-throughput biological assays, with the results feeding back into the computational models to refine the design for the next generation of compounds. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(4-Fluoro-phenyl)-1H-quinazolin-2-one?

A common approach involves cyclocondensation of substituted benzaldehydes with urea or thiourea derivatives. For example, 4-fluorobenzaldehyde can react with methyl thioacetate under reflux conditions to form intermediates like 4-(4-fluorophenyl)-1,3-dihydro-3-thioquinazolin-2-one, followed by hydrogenation or oxidation to yield the target compound . Alternative methods include refluxing 4-amino acetophenone derivatives with aldehydes in ethanolic solutions, using acetic acid as a catalyst (e.g., for quinazolinone core formation) . Optimization of solvent systems (e.g., ethanol, DMF) and reaction times (6–12 hours) is critical for improving yields.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- NMR : Use - and -NMR to confirm the quinazolinone scaffold and substituent positions. The fluorine atom at the 4-phenyl position induces distinct splitting patterns in aromatic protons .

- IR : Identify carbonyl (C=O) stretching vibrations near 1680–1700 cm and NH stretches (3200–3400 cm) for the quinazolinone ring .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 250.0752) and fragmentation patterns to confirm structural integrity .

Q. What crystallographic methods are suitable for determining its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve structures, leveraging intensity data from modern diffractometers. Key parameters include R-factor (<0.05), data-to-parameter ratios (>10:1), and validation of hydrogen bonding networks . For twinned crystals or low-resolution data, SHELXE or SHELXD can assist in phase determination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Discrepancies may arise from disordered solvent molecules or non-covalent interactions. Strategies include:

Q. What strategies optimize the compound’s bioactivity against fungal pathogens?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the quinazolinone 3-position to enhance antifungal potency, as seen in derivatives like N-[4-(4-fluoro-phenyl)-3-methyl-7-thioxo-pyrrolo-pyrimidine]thiourea .

- SAR Studies : Compare MIC values against Candida spp. to establish substituent effects. For example, thioamide derivatives show higher activity than fluconazole due to improved membrane permeability .

- In Silico Screening : Perform molecular docking with fungal CYP51 or ergosterol biosynthesis enzymes to prioritize synthetic targets.

Q. How do substituent variations at the quinazolinone core affect pharmacological properties?

- Electron-Donating Groups (e.g., -OCH) : Increase solubility but may reduce receptor binding affinity .

- Halogen Substitutions (e.g., -F, -Cl) : Enhance metabolic stability and hydrophobic interactions with target proteins .

- Heterocyclic Fusion : Adding triazole or pyrazole rings (e.g., as in ) can improve selectivity for neurological targets like GABA receptors .

Methodological Guidance for Data Contradictions

Example : Conflicting bioactivity data from different synthetic batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.